5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-5-6-14(12(2)8-11)21-15(25)10-24-17(19)16(22-23-24)18(26)20-9-13-4-3-7-27-13/h3-8H,9-10,19H2,1-2H3,(H,20,26)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHBGBFOFBHGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives , characterized by a triazole ring fused with a carboxamide group. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in disease pathways. It is hypothesized that the triazole moiety may inhibit enzymes or receptors critical for cell proliferation and survival. Research indicates that compounds with similar structures can modulate pathways related to cancer , inflammation , and infectious diseases .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this one have shown activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | MCF-7 | 5.0 | Apoptosis induction |
| Triazole Derivative B | HT-29 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it demonstrates moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In animal models, compounds similar to this triazole derivative have shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Chagas Disease Treatment : A study highlighted the effectiveness of triazole derivatives in suppressing Trypanosoma cruzi burden in infected mice models. The compound exhibited significant potency, with an effective concentration (EC50) below 1 µM, indicating its potential as a treatment for Chagas disease .
- Cancer Cell Studies : Another study reported that a closely related triazole compound induced apoptosis in prostate cancer cells through mitochondrial pathway activation . The findings suggest that structural modifications can enhance the anticancer efficacy of triazoles.
- Inflammation Models : Research on anti-inflammatory effects demonstrated that certain triazole derivatives inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages . This indicates their potential use in managing inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds similar to 5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
- Case Study : A derivative of this compound was tested for its efficacy against multiple cancer cell lines, showing IC50 values below 100 µM, indicating significant potency .
Antimicrobial Properties
Research has also indicated potential antimicrobial activities. The structural features of triazoles are often linked to antifungal and antibacterial properties:
- Study Findings : Triazole derivatives have been shown to possess broad-spectrum antimicrobial activity due to their ability to inhibit key enzymes in microbial metabolism .
Drug Development
The compound's unique structure presents opportunities for drug development:
- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for further development into therapeutic agents .
Data Tables
The following table summarizes key findings from various studies regarding the anticancer activity of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | <100 | Induction of apoptosis |
| N-(4-amino-2-((2-(3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide | HeLa | <100 | Cell cycle arrest |
| Novel 5-substituted triazine derivatives | MCF-7 | <100 | Inhibition of proliferation |
Q & A
Q. SAR Table :
| Modification | Activity Change | Solubility Impact |
|---|---|---|
| Furan → Thiophene | +15% Stability | -30% |
| 2,4-Dimethyl → 2-Cl | +20% Inhibition | -25% |
| N-Methylation | -90% Activity | +40% |
Advanced: What analytical techniques resolve contradictions in reported biological data?
Answer:
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolite Profiling (LC-MS/MS) : Detect active/inactive metabolites that may skew in vivo results .
- Crystallography : Resolve disputes in binding modes (e.g., triazole vs. amide interactions) .
Example : A reported IC₅₀ discrepancy (5 μM vs. 20 μM) for a kinase inhibitor was traced to assay buffer ionic strength differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
